Kinase Selectivity: High VEGFR-2 Sparing by c-Met-IN-12 vs. Non-Selective Cabozantinib
c-Met-IN-12 (compound 4r) demonstrates high selectivity for c-Met over VEGFR-2, a key differentiator from the clinically used type II c-Met inhibitor Cabozantinib. The study reports that c-Met-IN-12 has 'comparable c-Met potency to that of Cabozantinib and high VEGFR-2 selectivity, while Cabozantinib displayed no VEGFR-2 selectivity' [1]. The IC50 for c-Met-IN-12 against c-Met is 10.6 nM, while its activity against VEGFR-2 is significantly lower (exact VEGFR-2 IC50 not provided but described as 'high selectivity') [1]. In contrast, Cabozantinib is a potent dual inhibitor with IC50 values of 1.3 nM for c-Met and 0.035 nM for VEGFR-2 [2].
| Evidence Dimension | Kinase Selectivity (c-Met vs. VEGFR-2) |
|---|---|
| Target Compound Data | c-Met IC50 = 10.6 nM; 'High' VEGFR-2 selectivity [1] |
| Comparator Or Baseline | Cabozantinib: c-Met IC50 = 1.3 nM, VEGFR-2 IC50 = 0.035 nM; 'No VEGFR-2 selectivity' [2] |
| Quantified Difference | c-Met-IN-12 is a c-Met-selective agent, whereas Cabozantinib is a dual c-Met/VEGFR-2 inhibitor. This difference is qualitative (selective vs. non-selective) with supporting quantitative potency data. |
| Conditions | In vitro kinase inhibition assays as reported in the primary literature and vendor data sheets. |
Why This Matters
For researchers studying c-Met biology independent of angiogenesis, c-Met-IN-12 provides a more specific tool than Cabozantinib, reducing the confounding effects of VEGFR-2 inhibition.
- [1] Xu H, Wang M, Wu F, Zhuo L, Huang W, She N. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorg Med Chem. 2020;28(12):115555. View Source
- [2] MedChemExpress. Cabozantinib (Standard) Product Datasheet. Accessed April 18, 2026. View Source
